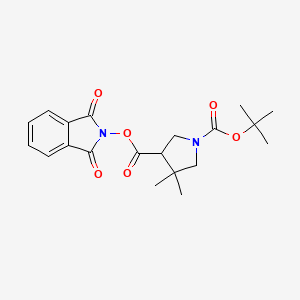
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an isoindoline-1,3-dione moiety, and a dimethylpyrrolidine dicarboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate typically involves multi-step reactions. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C20H24N2O6 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-19(2,3)27-18(26)21-10-14(20(4,5)11-21)17(25)28-22-15(23)12-8-6-7-9-13(12)16(22)24/h6-9,14H,10-11H2,1-5H3 |
Clé InChI |
YXQKPEMSNSMUKB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


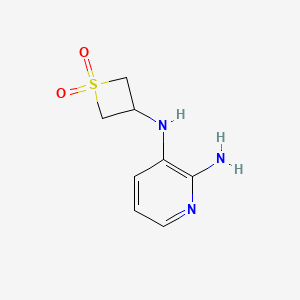
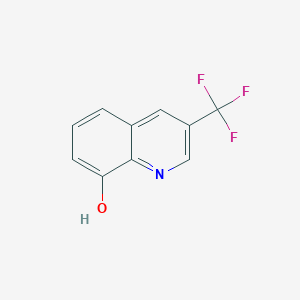

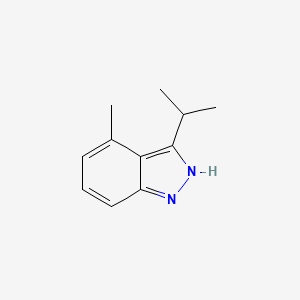
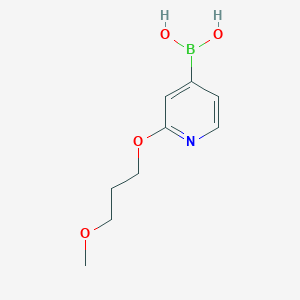

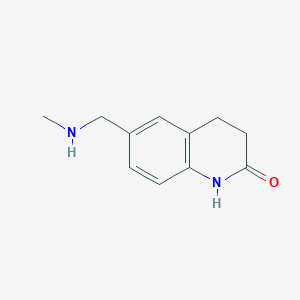
![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
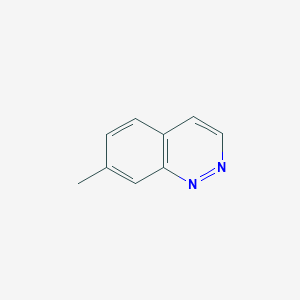
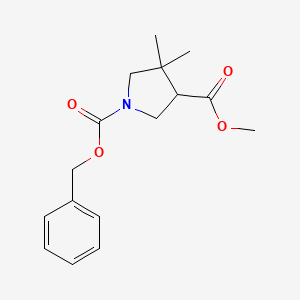
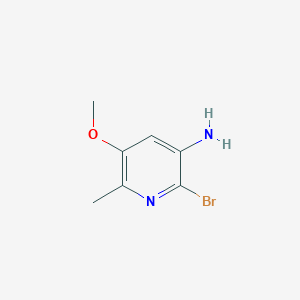
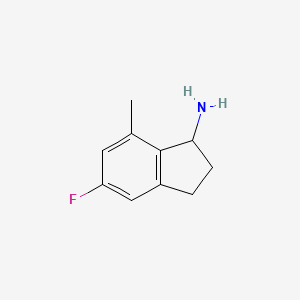
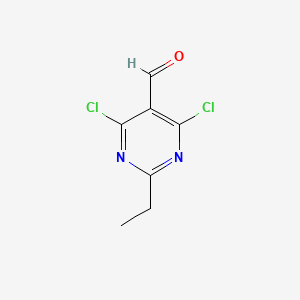
propanoic acid](/img/structure/B12952765.png)
